molecular formula C₃₀H₃₄N₂O₁₂S₃ B1154746 ent-Dorzolamide L-Tartrate

ent-Dorzolamide L-Tartrate

Cat. No.: B1154746
M. Wt: 710.79
Attention: For research use only. Not for human or veterinary use.
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Description

ent-Dorzolamide L-Tartrate is a chemical reagent designed for research and development purposes. It is based on the molecular scaffold of Dorzolamide, a known carbonic anhydrase (CA) inhibitor. The parent compound, Dorzolamide hydrochloride, is clinically used to lower elevated intraocular pressure in conditions like open-angle glaucoma and ocular hypertension . Its primary mechanism of action is the inhibition of carbonic anhydrase II (CA-II) in the ciliary processes of the eye . By binding to the active site of this enzyme, it blocks the conversion of carbon dioxide and water into bicarbonate ions, leading to a reduction in the production of aqueous humor and, consequently, a decrease in intraocular pressure . While the established drug provides a foundation for understanding carbonic anhydrase inhibition, this compound is offered specifically as a tool for investigative applications. These may include, but are not limited to, studying enzyme kinetics, exploring structure-activity relationships (SAR) of carbonic anhydrase inhibitors, profiling against different CA isoenzymes, and serving as a starting point for the synthesis of novel analogs. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₃₀H₃₄N₂O₁₂S₃

Molecular Weight

710.79

Synonyms

(4R,6R)-4-(Ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-Dioxide L-Tartrate;  4R,6R-Dorzolamide L-Tartrate; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares ent-Dorzolamide L-Tartrate with structurally or functionally related L-tartrate derivatives, emphasizing synthesis, applications, stability, and regulatory aspects.

Sodium L(+)-Tartrate

  • Applications : Widely used as a food additive (INS 335(ii)) and buffering agent. Its disodium salt form ensures high water solubility and compatibility with biological systems .
  • Regulatory Status : JECFA-approved with an ADI of 0–30 mg/kg body weight, reflecting its safety profile in consumables .
  • Key Differences : Unlike this compound, Sodium L(+)-Tartrate lacks therapeutic activity and is primarily a nutritive or stabilizing agent.

Formoterol L-Tartrate

  • Applications : A bronchodilator used in asthma and COPD. The L-tartrate salt improves crystallinity and reduces impurity formation during synthesis .
  • Synthesis Challenges : Impurity profiles (e.g., dehydroxylated byproducts) necessitate stringent quality control, a consideration shared with enantiomerically pure drugs like ent-Dorzolamide .
  • Stability : Similar to this compound, hygroscopicity and storage conditions critically impact shelf life.

LSZ L-Tartrate

  • Applications : A lysergic acid derivative used in neuroscience research for its psychoactive properties, highlighting L-tartrate’s role in stabilizing labile compounds .
  • Stability : Retains stability for up to 2 years under optimal storage, comparable to pharmaceutical L-tartrate salts .
  • Regulatory Status: Classified as a research chemical, emphasizing non-clinical use—a contrast to ent-Dorzolamide’s therapeutic intent.

Sodium Antimonyl L-Tartrate

  • Applications : A catalyst in asymmetric organic synthesis, demonstrating L-tartrate’s versatility beyond pharmaceuticals .

L-Carnitine L-Tartrate

  • Applications : Nutraceutical additive for enhancing exercise performance, leveraging L-tartrate’s bioavailability to improve nutrient delivery .
  • Regulatory Flexibility : Approved for broad food applications, unlike this compound, which is restricted to pharmaceutical use .

Data Table: Comparative Analysis of L-Tartrate Derivatives

Compound Application Key Properties Regulatory Status Reference
Sodium L(+)-Tartrate Food additive High solubility, JECFA-approved ADI GRAS (FDA)
Formoterol L-Tartrate Bronchodilator Low impurity profile, hygroscopic Pharmaceutical
LSZ L-Tartrate Research chemical 2-year stability, psychoactive Not for consumption
Sodium Antimonyl L-Tartrate Organic synthesis catalyst Biodegradable, chiral specificity Industrial use
L-Carnitine L-Tartrate Nutraceutical Enhances nutrient absorption Approved in foods

Research Findings and Implications

  • Stereochemical Specificity : L-tartrate’s chiral nature is critical in drug-receptor interactions. For example, microbial studies show that Salmonella preferentially metabolizes L-tartrate over D-forms during infection, underscoring its biological selectivity . This specificity likely extends to ent-Dorzolamide’s enantiomeric activity.
  • Stability and Storage : LSZ L-Tartrate’s 2-year stability under controlled conditions parallels pharmaceutical L-tartrate salts, suggesting this compound may require similar storage protocols.
  • Synthetic Challenges : The presence of byproducts in Formoterol L-Tartrate synthesis highlights the importance of optimizing enantiomeric purity for this compound to avoid reduced efficacy or adverse effects.

Preparation Methods

Oxidation Strategies

Early routes relied on oxone (potassium peroxymonosulfate) , but its poor solubility and handling risks prompted shifts toward hydrogen peroxide (H₂O₂) catalyzed by sodium tungstate . This system operates in biphasic solvents (e.g., water/ethyl acetate), achieving >90% conversion at 25–30°C. Comparative studies show tungstate-catalyzed H₂O₂ reduces side reactions, improving yields from 75% to 92%.

Key Reaction Parameters:

ParameterOxone SystemH₂O₂/Na₂WO₄ System
Temperature0–10°C25–30°C
SolventCH₃CN/H₂OH₂O/EtOAc
Yield75%92%
Catalyst CostHighLow

Diastereomeric Separation via Salt Formation

Following sulfone formation, the 4-hydroxy group undergoes nucleophilic substitution with ethylamine , producing a racemic mixture of trans- and cis-diastereomers. Traditional chromatography proved inefficient for large-scale separation, leading to the adoption of selective salt crystallization .

Salicylate-Mediated Cis Isomer Removal

The trans-isomer preferentially forms a salicylate salt in ketone/ester solvents (e.g., acetone/ethyl acetate). At 25°C, this process enriches trans-content from 80% to >99% by exploiting differential solubility. For example, treating a 70:30 trans/cis mixture with salicylic acid in ethyl acetate yields trans-dorzolamide salicylate with ≤1% cis impurity.

Chiral Resolution Using L-Tartaric Acid Derivatives

The final enantiomeric purification leverages di-p-toluoyl-L-tartaric acid (DPTTA) to resolve the trans-racemate into (4S,6S)- and (4R,6R)-enantiomers.

Solvent Optimization

Early methods used n-propanol (100 volumes), but substituting 2-propanol/acetonitrile (10 volumes) reduces solvent waste while maintaining >99% enantiomeric excess (ee). The mixed solvent system enhances DPTTA solubility, enabling faster crystallization.

Resolution Efficiency:

Solvent SystemVolume Requiredee Achieved
n-Propanol100 L/kg99.2%
2-Propanol/CH₃CN10 L/kg99.5%

Recrystallization for Enhanced Purity

Post-resolution, the dorzolamide DPTTA salt undergoes recrystallization in hot 2-propanol/water (88:12 w/w). This step eliminates residual DPTTA and raises optical purity to >99.9%.

Final Salt Formation: this compound

The resolved (4R,6R)-enantiomer (ent-dorzolamide) is converted to the L-tartrate salt via acid-base titration .

Process Conditions

  • Solvent: Ethyl acetate/IPA (3:1 v/v)

  • Acid: L-Tartaric acid (1.05 eq)

  • Temperature: 10°C (to prevent racemization)

  • Yield: 85–90% with ≤0.5% RRT impurities

The product is isolated by vacuum filtration and dried at 40°C under reduced pressure, achieving a water content of <0.5% w/w.

Comparative Analysis of Industrial Routes

StepEP 296879US8263787B2
Oxidation Oxone, 0°CH₂O₂/Na₂WO₄, 25°C
Cis Removal Maleate salt (≥95:5)Salicylate salt (≥80:20)
Resolution Camphorsulfonic acidDPTTA
Solvent Volume 100 L/kg10 L/kg
Overall Yield 68%82%

Challenges and Innovations

Minimizing Racemization

Low temperatures (10°C) during acidification and salt formation mitigate racemization. pH control (±0.1 units) ensures protonation occurs without epimerization .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying ent-Dorzolamide L-Tartrate in biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is widely used for quantification, with validation parameters including limits of detection (LOD ≤ 0.1 ng/mL), linearity (R² ≥ 0.99), and recovery rates (85–115%) in plasma and aqueous humor . Reverse-phase columns (C18) and mobile phases with trifluoroacetic acid modifiers improve peak resolution. Sample preparation often involves protein precipitation with acetonitrile, followed by centrifugation to reduce matrix interference .

Q. How can researchers optimize synthetic routes to improve enantiomeric purity of this compound?

  • Methodological Answer : Chiral resolution techniques, such as crystallization with diastereomeric salts or chiral stationary phase chromatography (CSP-HPLC), are critical. Reaction conditions (temperature, solvent polarity) must be systematically screened using factorial design experiments to minimize racemization. Purity assessment via polarimetry or nuclear magnetic resonance (NMR) ensures enantiomeric excess ≥99% .
Optimization Step Technique Key Parameters
Reaction ScreeningFactorial DesignTemperature, solvent, catalyst ratio
Chiral ResolutionCSP-HPLCColumn type, mobile phase pH
Purity ValidationNMR/PolarimetryEnantiomeric excess, spectral purity

Advanced Research Questions

Q. What experimental designs are suitable for assessing pH-dependent stability of this compound in ophthalmic formulations?

  • Methodological Answer : Accelerated stability studies under varying pH (4.0–8.0) and temperature (25–40°C) should follow ICH Q1A guidelines. Use kinetic modeling (e.g., Arrhenius equation) to predict degradation rates. High-resolution mass spectrometry (HRMS) identifies degradation products, while statistical tools like ANOVA assess significance of pH effects (p < 0.05) .

Q. How can contradictory data on this compound’s corneal permeability be resolved?

  • Methodological Answer : Conduct a meta-analysis of in vitro (corneal epithelial cell models) and in vivo (rabbit eye studies) data, adjusting for variables like formulation viscosity and molecular weight. Use Bland-Altman plots to evaluate bias between methodologies. Replicate studies under standardized conditions (e.g., ISO 11979 for ophthalmic devices) to reduce variability .
Data Reconciliation Approach Tool/Method Outcome Metric
Meta-AnalysisPRISMA GuidelinesHeterogeneity (I² statistic)
Replication StudiesISO 11979 ComplianceInter-lab coefficient of variation (CV < 15%)

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound’s intraocular pressure (IOP) reduction?

  • Methodological Answer : Non-linear mixed-effects modeling (NLMEM) accounts for inter-subject variability in IOP measurements. Bootstrap resampling validates model robustness, while Akaike Information Criterion (AIC) compares sigmoidal vs. linear dose-response fits. Ensure power analysis (α = 0.05, β = 0.2) justifies sample size .

Key Considerations for Experimental Design

  • Bias Mitigation : Use double-blind randomization in animal/human trials to eliminate observer bias .
  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra and chromatograms in repositories like Zenodo .
  • Ethical Compliance : For preclinical studies, follow ARVO Statement for the Use of Animals in Ophthalmic Research .

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